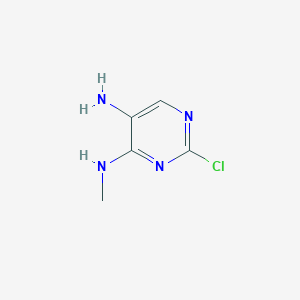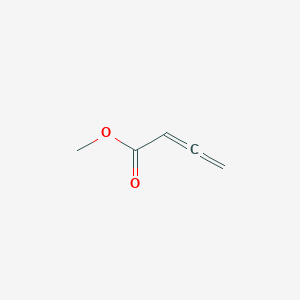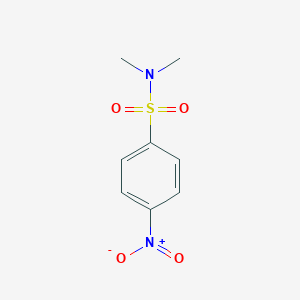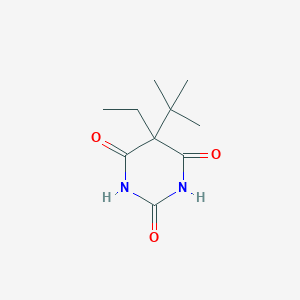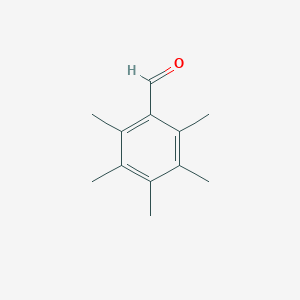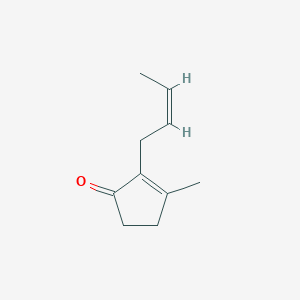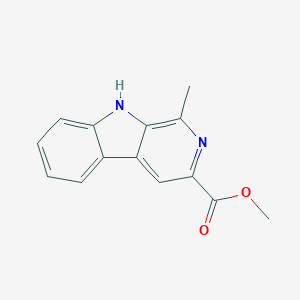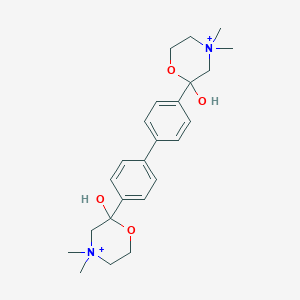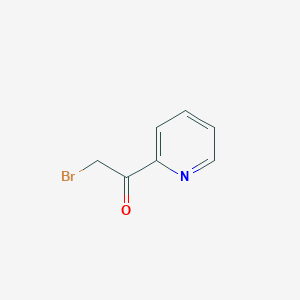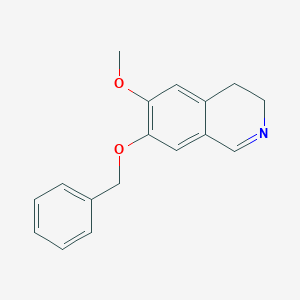![molecular formula C19H28N2O2 B097478 Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate CAS No. 15769-97-8](/img/structure/B97478.png)
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate, commonly known as EEP, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrole carboxylic acid derivatives and has been extensively studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of EEP is not fully understood, but it is believed to act on multiple targets in the body. EEP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response and pain sensation.
生化和生理效应
EEP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. EEP has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using EEP in lab experiments is its low toxicity and high solubility. This makes it an ideal compound for use in cell culture experiments. However, one limitation of using EEP is its limited availability and high cost.
未来方向
There are many potential future directions for research on EEP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of EEP and its potential therapeutic applications.
合成方法
The synthesis of EEP involves several steps, including the reaction of ethyl acetoacetate with 2,4-pentanedione, followed by the reaction of the resulting product with pyrrole-2-carboxaldehyde. The final step involves the reaction of the intermediate product with ethyl chloroformate to yield EEP.
科学研究应用
EEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. EEP has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
15769-97-8 |
|---|---|
产品名称 |
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate |
分子式 |
C19H28N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-7-14-11(4)16(20-13(14)6)10-17-15(8-2)12(5)18(21-17)19(22)23-9-3/h20-21H,7-10H2,1-6H3 |
InChI 键 |
COOZOQQTLZAWKQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C |
规范 SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C |
同义词 |
4-Ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



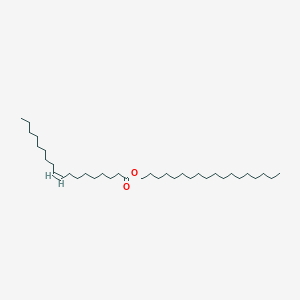
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
